Bismuth trichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bismuth(III) chloride is an inorganic salt that can be prepared by the reaction of bismuth with chlorine.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Bismuth trichloride is emerging as a significant compound in the field of organic synthesis. It is particularly noted for its role in chemoselective deprotection processes. For instance, Bismuth(III) trichloride demonstrates efficacy in the selective deprotection of N-Boc groups in amino acids and peptides without affecting acid-labile groups such as Pmc and tert-butyl ester. This specificity is valuable in complex organic syntheses where selective reactions are crucial (Navath, Pabbisetty, & Hu, 2006). Moreover, bismuth triflate, a related compound, is recognized for its utility as a cheap and environmentally friendly Lewis acid in organic synthesis (Gaspard-Iloughmane & Roux, 2004).

Biomedical Applications

In the biomedical field, bismuth-based compounds, including this compound, are being extensively studied for their therapeutic potential. Research has demonstrated their effectiveness in cancer chemo- and radiotherapy, highlighting their role in inhibiting the growth and proliferation of various tumors. These compounds are also being explored for their potential use in radiosensitization, which could enhance the therapeutic efficacy of ionizing radiation in advanced radiotherapy (Kowalik, Masternak, & Barszcz, 2019).

Photonic Materials

This compound and its derivatives play a pivotal role in the development of bismuth-activated photonic materials. These materials are valuable in telecommunication, biomedicine, white light illumination, and lasers due to their unique properties, including near-infrared (NIR) spectral emission. The research in this area focuses on understanding bismuth-related luminescence and developing new material systems that can effectively utilize these properties (Sun, Zhou, & Qiu, 2014).

Nanotechnology

In nanotechnology, this compound is instrumental in the synthesis of various nanostructures. Bismuth oxychloride (BiOCl) nanostructures, for example, are synthesized using this compound and have applications in fields like photocatalysis and photoelectrochemical devices. The control over morphology in these syntheses is crucial for optimizing their properties and applications (Peng, Chan, Meister, Zhang, & Cui, 2009).

Chemical Analysis

This compound also finds applications in chemical analysis. For instance, it has been used in the extraction and characterization of complexes involving biological molecules, such as in identifying, isolating, and characterizing complexes of bismuth with thiolate-carboxylate bifunctional ligands. This research aids in understanding the chemical interactions and potential applications of bismuth compounds in various fields (Briand et al., 2004).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Bismuth trichloride (BiCl3) is an inorganic compound that primarily targets enzymes involved in respiration, such as F1-ATPase, urease, and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3±regulating proteins .

Mode of Action

This compound interacts with its targets by binding to them, leading to enzyme inhibition . For instance, it can bind to heat shock and histidine-rich proteins . This binding can induce reactive oxidative stress, which is considered a major molecular mechanism of bismuth’s action against certain bacteria .

Biochemical Pathways

It is known that the compound’s interaction with its targets can disrupt intracellular iron metabolism and attenuate the defense against reactive oxygen species . This disruption can lead to reduced bacterium-host cell adhesion , affecting the growth and survival of certain bacteria.

Pharmacokinetics

This compound is a solid at room temperature with a melting point of 230-232°C and a boiling point of 447°C . It is soluble in hydrochloric acid, nitric acid, diethyl ether, ethyl acetate, and acetone, but insoluble in alcohol

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of certain enzymes and disruption of biochemical pathways. This can lead to the attenuation of the defense against reactive oxygen species and disruption of intracellular iron metabolism . These effects can inhibit the growth of certain bacteria, making this compound potentially useful in antimicrobial applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and reactivity can be affected by the presence of certain solvents . Additionally, the compound’s action can be influenced by the presence of other chemical species in the environment, such as other metal ions

Biochemische Analyse

Biochemical Properties

Bismuth trichloride plays a crucial role in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme urease, which it inhibits. This inhibition is significant in the treatment of Helicobacter pylori infections, as urease is essential for the bacteria’s survival in the acidic environment of the stomach . Additionally, this compound interacts with other enzymes such as catalase and lipase, further contributing to its antimicrobial properties . These interactions often involve the binding of bismuth ions to the active sites of the enzymes, leading to their inactivation.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the adhesion of Helicobacter pylori to surface epithelial cells, thereby preventing infection . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . The compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of genes associated with apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bismuth ions from this compound can bind to thiol groups in proteins, leading to the formation of stable bismuth-protein complexes . This binding can result in the inhibition of enzyme activity, as seen with urease, catalase, and lipase. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to hydrolyze in the presence of water, forming bismuth oxychloride and hydrochloric acid . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical assays. In in vitro studies, prolonged exposure to this compound has been shown to result in the gradual inactivation of certain enzymes and the accumulation of bismuth-protein complexes . In in vivo studies, the long-term effects of this compound on cellular function include potential toxicity at high concentrations and the disruption of normal cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been found to exhibit antimicrobial and anti-inflammatory properties . At high doses, it can lead to toxic effects such as nephrotoxicity and hepatotoxicity . In animal studies, threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while adverse effects become prominent at higher doses. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can act as a Lewis acid, facilitating various organic transformations and catalytic processes . In biological systems, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, its inhibition of urease affects the nitrogen metabolism of Helicobacter pylori, disrupting the bacteria’s ability to neutralize stomach acid . Additionally, this compound can alter metabolite levels by binding to and inactivating enzymes involved in metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Bismuth ions from this compound can be transported across cell membranes through metal ion transporters . Once inside the cell, bismuth ions can bind to various intracellular proteins, affecting their localization and function. The distribution of this compound within tissues is also determined by its affinity for specific biomolecules, leading to its accumulation in certain organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Bismuth ions from this compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct bismuth ions to particular organelles. The activity of this compound can be influenced by its subcellular localization, as it can interact with different biomolecules depending on its location within the cell. For instance, the accumulation of bismuth ions in mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bismuth trichloride involves the reaction of bismuth metal with hydrochloric acid.", "Starting Materials": [ "Bismuth metal", "Hydrochloric acid" ], "Reaction": [ "Add bismuth metal to a flask", "Add hydrochloric acid to the flask containing bismuth metal", "Heat the mixture to 70-80°C for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any unreacted bismuth metal", "Evaporate the filtrate to dryness to obtain Bismuth trichloride as a white solid" ] } | |

CAS-Nummer |

7787-60-2 |

Molekularformel |

BiCl3 |

Molekulargewicht |

315.33 g/mol |

IUPAC-Name |

bismuth;trichloride |

InChI |

InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 |

InChI-Schlüssel |

JHXKRIRFYBPWGE-UHFFFAOYSA-K |

SMILES |

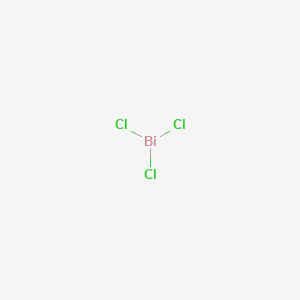

Cl[Bi](Cl)Cl |

Kanonische SMILES |

[Cl-].[Cl-].[Cl-].[Bi+3] |

| 7787-60-2 | |

Piktogramme |

Irritant |

Synonyme |

bismuth trichloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.